molecular formula C22H24Cl2N2O4 B12180856 N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

Cat. No.: B12180856
M. Wt: 451.3 g/mol
InChI Key: JJXKVEUWWHHVQW-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with:

  • A 5-(acetylamino)-2-methoxyphenyl group at the N-terminus.
  • A 2-methylpropanoyl chain linked to a 4-(2,2-dichlorocyclopropyl)phenoxy moiety.

Properties

Molecular Formula

C22H24Cl2N2O4

Molecular Weight

451.3 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide

InChI

InChI=1S/C22H24Cl2N2O4/c1-13(27)25-15-7-10-19(29-4)18(11-15)26-20(28)21(2,3)30-16-8-5-14(6-9-16)17-12-22(17,23)24/h5-11,17H,12H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

JJXKVEUWWHHVQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in Dye Chemistry

Several azo dyes and disperse dyes share the acetylamino-methoxyphenyl backbone but differ in substituents:

Compound Name Key Substituents Application/CAS Number Reference
Disperse Blue ANT (Br) Bromo-dinitrophenyl azo, glycine methyl ester Textile dye (CAS 88938–51–6)
N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-allyl-glycine methyl ester Bromo-dinitrophenyl azo, allyl group Intermediate (CAS 57414-26-3)
C.I. Disperse Red 167 Chloro-nitrophenyl azo, bis-acetoxyethylamino Dye (CAS 61968-52-3)

Key Differences :

  • The target compound lacks an azo (-N=N-) group, a hallmark of disperse dyes, but retains the acetylamino-methoxyphenyl motif.
  • The dichlorocyclopropyl phenoxy group may reduce photodegradation compared to nitro/azo-containing dyes .

Pharmacologically Active Acetamides

Acetamide derivatives with sulfonamide or heterocyclic substituents exhibit biological activity:

Compound Name Key Substituents Potential Activity Reference
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Sulfonylamino, chloro-methylphenyl Enzyme inhibition/antimicrobial
2-(5-methyl-2-isopropylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Thiazole sulfamoyl, isopropylphenoxy Kinase inhibition
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide Amino-methoxyphenyl, chlorophenoxy Pharmaceutical intermediate

Key Differences :

  • The target compound’s dichlorocyclopropyl group is rare in these analogs, suggesting unique steric or electronic properties.
  • Unlike sulfonamide/thiazole derivatives, it lacks heterocyclic rings but retains hydrogen-bonding capacity via the methoxy and acetylamino groups .

Esters and Sulfonic Acid Derivatives

Beta-alanine esters and sulfonic acids with methoxyethyl/phenoxy groups highlight divergent functionalization:

Compound Name Key Substituents Application Reference
N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-beta-alanine 2-methoxyethyl ester Butyl-beta-alanine, methoxyethyl ester Surfactant/intermediate
Benzeneacetic acid, α-[[2-[4-(1,1-dimethylethyl)phenoxy]ethoxy]sulfonyl]- Sulfonyl-phenoxyethyl, tert-butyl Polymer additive

Key Differences :

  • The target compound’s propanamide backbone contrasts with beta-alanine esters, which prioritize ester linkages.
  • Dichlorocyclopropyl groups are absent in these derivatives, implying distinct chemical reactivity .

Data Tables for Comparative Analysis

Table 1: Molecular Properties

Compound Molecular Weight Key Functional Groups
Target Compound ~450 g/mol Acetylamino, dichlorocyclopropyl, methoxy
Disperse Blue ANT (Br) ~550 g/mol Azo, bromo-dinitrophenyl, glycine ester
N-(5-chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide ~380 g/mol Sulfonylamino, chloro-methylphenyl

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide, a synthetic compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an acetylamino group, a methoxyphenyl moiety, and a dichlorocyclopropyl phenoxy group. Its molecular formula is C₁₈H₁₈Cl₂N₂O₃, and it possesses notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that this compound may act on various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown IC50 values indicating potent inhibition against certain targets such as 17β-HSD types .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing serotonin pathways. Similar compounds have been noted for their selectivity towards serotonin 2C receptors, which are implicated in mood regulation and antipsychotic effects .

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical models:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines. For instance, related compounds have shown significant activity against leukemia cell lines with GI50 values in the nanomolar range .
  • Antipsychotic Properties : In models of amphetamine-induced hyperactivity, compounds structurally related to this one exhibited significant antipsychotic-like effects, suggesting potential therapeutic applications in treating schizophrenia or mood disorders .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Assays : Research conducted on similar derivatives indicated that modifications in the structural components significantly affected their cytotoxic profiles. For instance, certain analogs demonstrated enhanced potency against specific cancer cell lines when compared to their parent compounds .
  • Pharmacokinetics : Studies assessing the pharmacokinetic properties revealed that lipophilic compounds tend to exhibit better absorption and distribution characteristics. This aligns with findings that suggest the compound's design enhances its bioavailability .
  • Comparative Analysis : A comparative study of various derivatives indicated that modifications such as substituent variations could lead to significant changes in biological activity. For example, the introduction of halogen atoms was found to enhance receptor affinity and selectivity .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈Cl₂N₂O₃
Anticancer GI50 (Leukemia)10 nM (related compounds)
Serotonin 2C Receptor EC5023 nM (related compounds)

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